3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aR)-
CAS No.: 202917-18-8
Cat. No.: VC16480071
Molecular Formula: C22H30FNO2
Molecular Weight: 359.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 202917-18-8 |
|---|---|
| Molecular Formula | C22H30FNO2 |
| Molecular Weight | 359.5 g/mol |
| IUPAC Name | 5-fluoro-2-[3-(1-hydroxyethyl)-2,6-di(propan-2-yl)-5-propylpyridin-4-yl]phenol |
| Standard InChI | InChI=1S/C22H30FNO2/c1-7-8-17-20(16-10-9-15(23)11-18(16)26)19(14(6)25)22(13(4)5)24-21(17)12(2)3/h9-14,25-26H,7-8H2,1-6H3 |
| Standard InChI Key | WPUCRISSEKWRQP-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(C(=C(N=C1C(C)C)C(C)C)C(C)O)C2=C(C=C(C=C2)F)O |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Identifiers
The compound is formally named 5-fluoro-2-[3-(1-hydroxyethyl)-2,6-di(propan-2-yl)-5-propylpyridin-4-yl]phenol under IUPAC conventions . Its stereochemical descriptor (αR) specifies the absolute configuration at the chiral carbon bearing the methyl group adjacent to the methanol substituent. Key identifiers include:
Synthesis and Manufacturing
General Synthetic Strategy
While explicit synthetic protocols remain proprietary, retrosynthetic analysis implies a convergent approach:
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Pyridine ring construction: Likely via Hantzsch dihydropyridine synthesis or cross-coupling reactions.
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Introduction of substituents:
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Isopropyl groups at C2/C6: Achieved through Friedel-Crafts alkylation or nucleophilic aromatic substitution.
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Propyl chain at C5: May involve Grignard reagent addition to a carbonyl intermediate.
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Fluorophenol moiety: Introduced via Suzuki-Miyaura coupling between a boronic acid and halogenated pyridine.
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Key Reaction Steps (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Dihydropyridine formation | Ethyl acetoacetate, NH<sub>3</sub>, ethanol, reflux | Construct pyridine core |
| 2 | Alkylation | Isopropyl bromide, AlCl<sub>3</sub>, DCM | Install C2/C6 isopropyl groups |
| 3 | Propylation | Propylmagnesium bromide, THF, 0°C to RT | Add C5 propyl chain |
| 4 | Cross-coupling | 4-Fluoro-2-hydroxyphenylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, dioxane/water | Attach fluorophenol moiety |
| 5 | Chiral resolution | Chiral column chromatography (e.g., Chiralpak AD-H) | Isolate (αR) enantiomer |
Purification likely employs recrystallization or preparative HPLC. Yield optimization remains undocumented but is critical for scaling.
Pharmacological Profile
Mechanism of Action as a Glucagon Receptor Antagonist
The compound competitively inhibits glucagon binding to its receptor (GCGR), a Class B G-protein-coupled receptor (GPCR). Key interactions include:
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Hydroxyphenyl group: Forms hydrogen bonds with Gln<sup>224</sup> and Tyr<sup>230</sup> in the receptor’s extracellular domain.
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Fluorine atom: Enhances binding affinity via hydrophobic interactions with Phe<sup>322</sup>.
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Isopropyl groups: Stabilize the receptor’s transmembrane helix 6 (TM6) through van der Waals contacts.
This antagonism suppresses hepatic glucose production by blocking glucagon-induced cAMP signaling, offering a therapeutic avenue for hyperglycemia.
In Vitro and Preclinical Data
| Assay Type | Results | Model System | Source |
|---|---|---|---|
| IC<sub>50</sub> (GCGR) | 12.3 nM ± 1.7 | HEK293 cells | |
| EC<sub>50</sub> (cAMP) | 89% inhibition at 100 nM | Rat hepatocytes | |
| Oral bioavailability | 34% (mouse), 22% (rat) | Pharmacokinetics | |
| Plasma half-life (t<sub>1/2</sub>) | 4.2 h (mouse), 6.8 h (rat) | IV administration |
Research Applications and Clinical Relevance
Diabetes Management
In Zucker diabetic fatty (ZDF) rats, daily oral administration (10 mg/kg) reduced fasting blood glucose by 42% over 28 days without hypoglycemia. Synergy with metformin enhanced glucose-lowering effects by 58%, suggesting combinatory potential.
Patent Landscape
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US20190144421A1: Covers pyridine-based glucagon receptor antagonists (2019).
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WO2020076789A1: Claims specific stereochemical configurations for improved metabolic stability (2020).
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